N-Propan-2-yloxyprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propan-2-yloxyprop-2-ynamide is a chemical compound with the molecular formula C₆H₉NO₂. It is characterized by the presence of a triple bond directly connected to a nitrogen atom, which bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and applications in various fields of chemistry.
Mechanism of Action
Target of Action
N-Propan-2-yloxyprop-2-ynamide, also known as ynamide, is a versatile reagent for organic synthesis . Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex n-containing molecules, especially valuable n-heterocycles .
Mode of Action
The mode of action of ynamides involves their use as coupling agents in the synthesis of amides and peptides . Ynamides can be used for the synthesis of simple amides and dipeptides, as well as for the condensation of peptide fragments . Importantly, no racemization was detected during the activation of α-chiral carboxylic acids using ynamide coupling agents .
Biochemical Pathways
Ynamides have been shown to be involved in various reactions, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .
Pharmacokinetics
Pharmacokinetics generally describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen. It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of ynamides is the formation of structurally complex N-containing molecules, especially valuable N-heterocycles . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yloxyprop-2-ynamide typically involves the reaction of isopropyl alcohol with propiolic acid, followed by the introduction of an amide group. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the ynamide structure. The process can be summarized as follows:
Step 1: Isopropyl alcohol reacts with propiolic acid in the presence of a base to form isopropyl propiolate.
Step 2: Isopropyl propiolate undergoes amidation with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Propan-2-yloxyprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides.
Scientific Research Applications
N-Propan-2-yloxyprop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive triple bond.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Methoxyprop-2-ynamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-Ethoxyprop-2-ynamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
N-Butoxyprop-2-ynamide: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
N-Propan-2-yloxyprop-2-ynamide is unique due to its specific isopropoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
N-propan-2-yloxyprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDITUMGFFXPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ONC(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.